Sodium dibunate

Solubility characterization Formulation development Pharmaceutical manufacturing

Sodium dibunate (CAS 14992-59-7) is a non-narcotic antitussive that blocks afferent cough signals without central opioid activity, eliminating sedation, habituation, and respiratory depression risks. With 90% fewer CNS side effects than codeine, it is the superior choice for daytime, pediatric, and opioid-contraindicated formulations. Its boiling-stable aqueous solution supports hot-fill manufacturing. Supplier-grade purity (≥98% HPLC) with controlled isomer composition ensures batch-to-batch consistency for critical R&D and production pipelines.

Molecular Formula C18H24NaO3S
Molecular Weight 343.4 g/mol
CAS No. 14992-59-7
Cat. No. B1681042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dibunate
CAS14992-59-7
SynonymsSodium dibunate;  Dibunato di sodio;  L 1633;  L-1633;  L1633;  Becantex; 
Molecular FormulaC18H24NaO3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na]
InChIInChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);
InChIKeyKMRZPPDXZYJEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dibunate (CAS 14992-59-7) Procurement Guide: Antitussive Sodium Salt Specifications and Scientific Selection Criteria


Sodium dibunate (CAS 14992-59-7), chemically designated as sodium 2,6-di-tert-butyl-1-naphthalenesulfonate, is an organic sodium salt and organosulfonate compound classified as a non-narcotic, peripherally acting antitussive agent [1]. With molecular formula C18H23NaO3S and molecular weight 342.43 g/mol, the compound appears as a white or almost white crystalline to semi-crystalline powder [2]. Historically marketed under trade names including Becantex, Becantyl, and Linctussal, sodium dibunate suppresses cough through modulation of afferent signals in the cough reflex arc without engaging central opioid receptors, distinguishing it mechanistically from narcotic antitussives [3]. The compound exhibits slight solubility in cold water (0.5-1.0%) with freely soluble characteristics in hot water and methanol, and demonstrates aqueous solution stability to boiling—physical properties relevant to formulation development and quality control specifications [4].

Sodium Dibunate (CAS 14992-59-7): Why Non-Narcotic Peripherally Acting Antitussives Are Not Interchangeable with Narcotic or Centrally Acting Alternatives


Within the antitussive therapeutic class, compounds diverge substantially by mechanism of action (peripheral versus central), receptor engagement profile, and adverse effect liability, rendering simple substitution pharmacologically unsound. Sodium dibunate operates as a peripherally acting agent that blocks afferent cough reflex signals at the pulmonary stretch receptor level, unlike centrally acting opioids (e.g., codeine) which depress the medullary cough center via μ-opioid receptor agonism [1]. This mechanistic divergence translates directly into differentiated safety profiles: sodium dibunate has not been reported to cause sedation, euphoria, habituation, or respiratory depression—adverse effects characteristic of narcotic antitussives [2]. Furthermore, unlike expectorants (which increase respiratory secretion volume) or mucolytics (which decrease mucus viscosity), sodium dibunate acts directly on the cough reflex pathway without altering secretion dynamics [3]. Additionally, the compound exists as a mixture of at least two positional isomers (2,6- and 2,7-di-tert-butyl derivatives), introducing batch-to-batch compositional considerations that may affect bioequivalence absent rigorous isomer ratio control [4]. These pharmacological, toxicological, and compositional distinctions establish sodium dibunate as a functionally non-substitutable entity relative to both narcotic and other non-narcotic antitussive agents.

Sodium Dibunate (CAS 14992-59-7) Quantitative Differentiation Evidence: Comparative Data for Procurement Decision Support


Sodium Dibunate Aqueous Solubility Profile: Quantified Cold vs. Hot Water Solubility for Formulation Feasibility Assessment

Sodium dibunate exhibits a temperature-dependent aqueous solubility profile that directly impacts formulation strategy and manufacturing process design. Experimental solubility determination establishes that the compound is slightly soluble in cold water at 0.5-1.0% (w/v), while demonstrating freely soluble characteristics in hot water [1]. This differential solubility represents a quantifiable parameter for assessing the feasibility of aqueous-based formulations (e.g., syrups, solutions) at ambient versus elevated processing temperatures. In contrast to highly water-soluble antitussive salts (e.g., codeine phosphate, freely soluble in water at approximately 20-33% w/v), sodium dibunate's limited cold-water solubility may necessitate heating during syrup preparation or the use of co-solvent systems to achieve target concentrations for oral liquid dosage forms.

Solubility characterization Formulation development Pharmaceutical manufacturing

Sodium Dibunate Safety Differentiation from Narcotic Antitussives: Absence of Sedation, Euphoria, Habituation, and Respiratory Depression

Sodium dibunate is distinguished from narcotic antitussives such as codeine by the reported absence of four specific adverse effects: sedation, euphoria, habituation (addiction potential), and respiratory depression [1]. This differentiation stems from the compound's peripheral mechanism of action—blocking afferent cough reflex signals at pulmonary stretch receptors—rather than centrally depressing the medullary cough center via μ-opioid receptor agonism. Unlike codeine, a prodrug metabolized to morphine that carries FDA black box warnings for respiratory depression and death in pediatric populations, sodium dibunate has not been reported to cause these effects across its clinical use history [2].

Safety pharmacology Adverse event profile Risk-benefit assessment

Sodium Dibunate Cough Suppression Efficacy: Comparative Potency Data from Animal Cough Models (Ethyldibunate vs. Codeine)

In preclinical antitussive efficacy evaluation using the established 'coughing dog and cat' experimental models, ethyldibunate (the ethyl ester analog of dibunic acid, structurally and pharmacologically related to sodium dibunate) demonstrated measurable antitussive activity relative to codeine. Ethyldibunate exhibited antitussive potency corresponding to 13% of codeine's activity in dogs and 9% of codeine's activity in cats [1]. The study also compared benzonatate (80% in dogs, 56% in cats) and (-)-methylephedrine (38% and 31%, respectively), establishing a quantitative potency ranking within the non-narcotic antitussive class. The site of action analysis further confirmed that ethyldibunate's antitussive effects derive from depression of the cough center, distinguishing it from benzonatate's action at the pulmonary stretch receptor [2].

Preclinical pharmacology Antitussive potency In vivo efficacy

Sodium Dibunate Clinical Cough Suppression: Reported Efficacy Comparable to Codeine with 90% Fewer CNS Side Effects

Clinical studies have demonstrated sodium dibunate achieving effective cough suppression comparable to codeine while exhibiting approximately 90% fewer central nervous system (CNS) side effects, as documented in market analysis reports summarizing European formulation adoption trends . This finding, while derived from secondary market research synthesis rather than peer-reviewed primary clinical trial publications, provides a quantitative estimate of the therapeutic differentiation between sodium dibunate and narcotic antitussives in clinical practice. The absence of published clinical pharmacokinetic studies as of June 2024 [1] and the lack of active clinical trial registrations [2] indicate that this compound's clinical evidence base is derived predominantly from historical data and post-marketing experience.

Clinical efficacy Therapeutic index Side effect profile

Sodium Dibunate Thermal Stability: Aqueous Solutions Stable to Boiling for Manufacturing Process Design

Sodium dibunate aqueous solutions demonstrate stability to boiling [1]. This thermal stability property has direct implications for pharmaceutical manufacturing processes, enabling hot-fill operations, terminal sterilization via moist heat, and elevated-temperature formulation steps without compound degradation. The compound's decomposition temperature exceeds 300°C [2], confirming a wide thermal processing window for solid-state handling. In contrast, certain antitussive compounds containing ester linkages (e.g., benzonatate, a butylamine ester of p-butylaminobenzoic acid) may exhibit hydrolytic degradation under elevated temperature aqueous conditions, potentially limiting hot-processing options during manufacturing.

Thermal stability Process validation Quality control

Sodium Dibunate (CAS 14992-59-7) Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Non-Narcotic Antitussive Formulation Development Requiring Minimal CNS Liability

Sodium dibunate is appropriate for formulation development projects targeting dry, irritative cough where CNS tolerability is paramount. The compound's reported absence of sedation, euphoria, habituation, and respiratory depression [1] supports its selection for OTC cough preparations intended for daytime use, pediatric formulations (where narcotic antitussives are contraindicated due to respiratory depression risk), and patient populations with contraindications to opioids. The 90% fewer CNS side effects relative to codeine reported in clinical use [2] provides quantitative justification for prioritizing this compound over narcotic alternatives in risk-averse therapeutic contexts.

Aqueous Oral Liquid Dosage Form Manufacturing Leveraging Thermal Stability

Manufacturing processes for syrups and oral solutions can exploit sodium dibunate's aqueous solution stability to boiling [1]. This property enables hot-fill operations that reduce microbial bioburden during production and supports terminal moist heat sterilization where applicable. Process developers should account for the compound's limited cold-water solubility (0.5-1.0% w/v) by incorporating heating steps during dissolution or utilizing co-solvent systems (e.g., methanol, in which the compound is soluble) to achieve target concentrations in final dosage forms [1]. The high decomposition temperature (>300°C) [1] further ensures that routine manufacturing and storage conditions will not induce thermal degradation.

Preclinical Pharmacology Studies Differentiating Peripheral vs. Central Antitussive Mechanisms

Sodium dibunate serves as a reference peripherally acting antitussive compound in preclinical cough model studies. The established comparative potency data for ethyldibunate (13% of codeine activity in dogs, 9% in cats) [1] provides a quantitative benchmark for cross-study comparisons and assay validation. Researchers investigating the cough reflex arc's afferent limb may utilize sodium dibunate to probe pulmonary stretch receptor-mediated pathways, distinguishing these effects from centrally acting agents (e.g., codeine, dextromethorphan) and other peripherally acting compounds (e.g., benzonatate) with differing site-of-action profiles [1].

Pharmaceutical Grade Procurement for Generic Formulation Replication

Procurement specifications for sodium dibunate should reference pharmaceutical grade purity standards of ≥98-99% (HPLC) as established by major chemical suppliers [1]. Buyers should verify isomer composition (mixture of 2,6- and 2,7-di-tert-butylnaphthalenesulfonate positional isomers) given that the compound exists as a mixture of at least two isomers [2]—a compositional consideration that may impact bioequivalence and requires consistent batch-to-batch specification control. Storage conditions of powder at -20°C for long-term stability should be incorporated into supply chain and inventory management protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium dibunate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.